molecular formula C17H14ClN3O2 B279417 N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Número de catálogo B279417
Peso molecular: 327.8 g/mol
Clave InChI: OCYMSPKYMXUPDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential pharmacological use. It was first identified as a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of various cytokines and growth factors.

Mecanismo De Acción

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a selective inhibitor of JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in hematopoietic cells. JAK3 is involved in the signaling pathway of various cytokines, which are important for the development and function of immune cells. When cytokines bind to their receptors, JAK3 is activated and phosphorylates signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. By inhibiting JAK3, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can prevent the activation of STATs and downstream signaling pathways, leading to the suppression of immune cell activation and cytokine production.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to reduce the severity of disease and prevent the development of new lesions. In human clinical trials, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also have adverse effects on the immune system, such as an increased risk of infections and malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune cell activation and cytokine production. However, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also have off-target effects on other JAK family members, such as JAK1 and JAK2, which can complicate the interpretation of experimental results. Additionally, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be toxic to cells at high concentrations, which can limit its use in certain assays.

Direcciones Futuras

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown promise as a therapeutic agent for various autoimmune and inflammatory diseases. However, there is still much to be learned about its mechanism of action and potential side effects. Future research should focus on identifying the molecular targets of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and elucidating the downstream signaling pathways that are affected by JAK3 inhibition. Additionally, new JAK3 inhibitors with improved selectivity and safety profiles should be developed to overcome the limitations of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Finally, clinical trials should continue to evaluate the efficacy and safety of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in the treatment of autoimmune and inflammatory diseases.

Métodos De Síntesis

The synthesis of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that starts with the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 3-chlorophenyl 2-oxoethylcarbamate. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. The overall yield of this synthesis method is approximately 30%.

Aplicaciones Científicas De Investigación

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential use in treating various autoimmune and inflammatory diseases. It has been shown to be a potent inhibitor of JAK3, which plays a critical role in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can suppress the activation of T cells and prevent the release of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

Propiedades

Fórmula molecular

C17H14ClN3O2

Peso molecular

327.8 g/mol

Nombre IUPAC

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H14ClN3O2/c18-12-4-3-5-13(10-12)20-16(22)8-9-21-11-19-15-7-2-1-6-14(15)17(21)23/h1-7,10-11H,8-9H2,(H,20,22)

Clave InChI

OCYMSPKYMXUPDO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)Cl

SMILES canónico

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.